6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C9H9NO4S and a molecular weight of 227.24 g/mol It is a member of the benzoxazine family, characterized by a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with methanesulfonyl chloride in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription . The compound binds to the enzyme and prevents it from performing its catalytic function, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in the context of anticancer research, where topoisomerase inhibitors are used to target rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine: This compound is structurally similar but lacks the carbonyl group present in 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: This compound has a hydroxyl group instead of the methanesulfonyl group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group enhances its solubility and potential for interaction with biological targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-methylsulfonyl-4H-1,4-benzoxazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-15(12,13)6-2-3-8-7(4-6)10-9(11)5-14-8/h2-4H,5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDUXYVJCIPSPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.